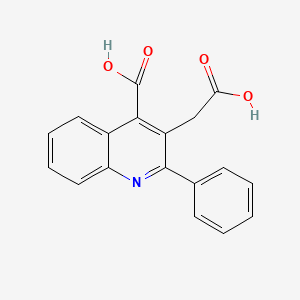
4-carboxy-2-phenyl-3-Quinolineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-carboxy-2-phenyl-3-Quinolineacetic acid is a chemical compound with the molecular formula C18H13NO4 and a molecular weight of 307.3 g/mol It is known for its unique structure, which includes a quinoline ring system substituted with a carboxylic acid group and a phenyl group
準備方法
The synthesis of 4-carboxy-2-phenyl-3-Quinolineacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
4-carboxy-2-phenyl-3-Quinolineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures to achieve the desired products .
科学的研究の応用
4-carboxy-2-phenyl-3-Quinolineacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or analgesic agent.
作用機序
The mechanism of action of 4-carboxy-2-phenyl-3-Quinolineacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting DNA replication and transcription in microbial or cancer cells .
類似化合物との比較
4-carboxy-2-phenyl-3-Quinolineacetic acid can be compared with other similar compounds, such as:
Quinoline-3-carboxylic acid: Similar structure but lacks the phenyl group, leading to different chemical and biological properties.
2-Phenylquinoline: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Quinoline-2-carboxylic acid: Different position of the carboxylic acid group, resulting in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications .
特性
IUPAC Name |
3-(carboxymethyl)-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-15(21)10-13-16(18(22)23)12-8-4-5-9-14(12)19-17(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEOLBUTJQERSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2957461.png)



![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)
![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2957470.png)
![1,3-dimethyl-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-pyrazole](/img/structure/B2957471.png)
![1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2957474.png)
![rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)
![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957477.png)


